molecular formula C12H12ClN3O B1479209 3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine CAS No. 2098071-74-8

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

Cat. No. B1479209
CAS RN: 2098071-74-8
M. Wt: 249.69 g/mol
InChI Key: JIFOMRVLJIWXTN-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their high chemical stability, strong dipole moment, and ability to form hydrogen bonds . These properties make 1,2,3-triazoles useful in a variety of applications, including medicinal chemistry, supramolecular chemistry, organic synthesis, chemical biology, and materials science .


Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a "click reaction" . This reaction is reliable, regioselective, and high-yielding, making it a popular method for the synthesis of 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . This structure allows 1,2,3-triazoles to mimic amide bonds, making them a common motif in experimental drug candidates and approved drugs .


Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in cycloaddition reactions with alkynes to form larger ring structures .


Physical And Chemical Properties Analysis

1,2,3-Triazoles are known for their high chemical stability, strong dipole moment, and ability to form hydrogen bonds . These properties contribute to their wide range of applications in various fields .

Safety And Hazards

The safety and hazards associated with 1,2,3-triazoles can vary depending on the specific compound and its intended use. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

The development and targeted synthesis of 1,2,3-triazoles remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, 1,2,3-triazoles are promising scaffolds for the formation of compounds with useful biological activity .

properties

IUPAC Name

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-6-10-11-8-17-12(7-16(11)15-14-10)9-4-2-1-3-5-9/h1-5,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFOMRVLJIWXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)CCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Reactant of Route 3
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Reactant of Route 4
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Reactant of Route 5
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
Reactant of Route 6
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

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